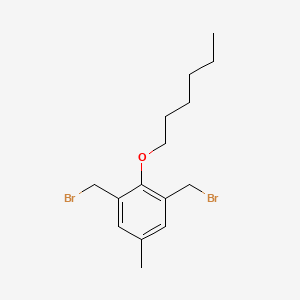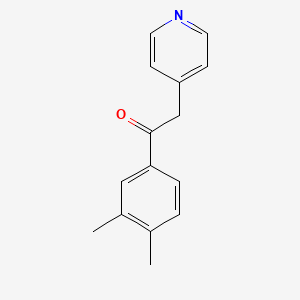![molecular formula C5H4N2 B14242493 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 591245-20-4](/img/structure/B14242493.png)
3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diazabicyclo[410]hepta-1(7),2,4-triene is a unique bicyclic compound characterized by its nitrogen atoms and strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This reaction forms the bicyclic structure through intramolecular cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic or monocyclic compounds.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate catalytic processes. The strained ring system also plays a role in its reactivity, making it a versatile compound in various chemical reactions .
Comparison with Similar Compounds
- 1,5-Diazabicyclo[3.1.0]hexanes
- 1,6-Diazabicyclo[4.1.0]heptanes
- 2,7-Diazabicyclo[2.2.1]heptanes
Comparison: 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to its specific ring strain and nitrogen placement, which influence its reactivity and stability.
Properties
CAS No. |
591245-20-4 |
|---|---|
Molecular Formula |
C5H4N2 |
Molecular Weight |
92.10 g/mol |
IUPAC Name |
3,7-diazabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C5H4N2/c1-2-6-3-5-4(1)7-5/h1-4H |
InChI Key |
LBMSWMYEJQEBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


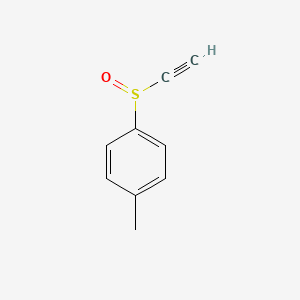
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
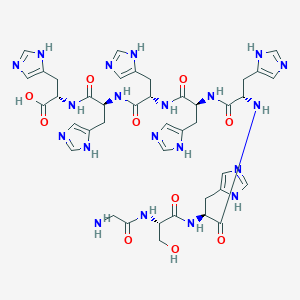

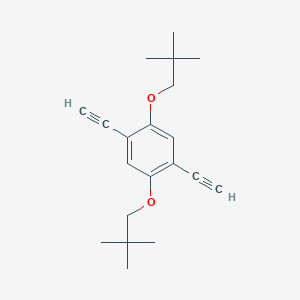
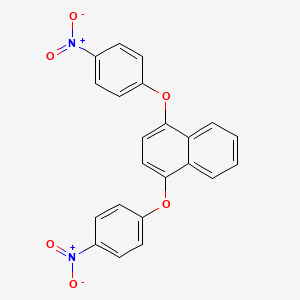
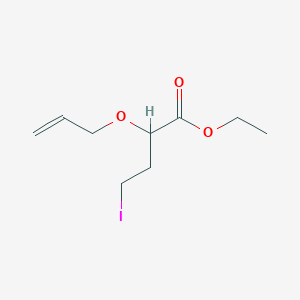
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
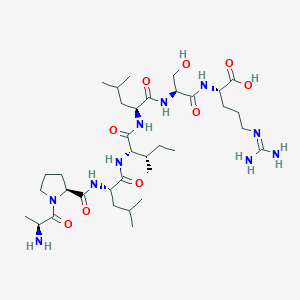
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
